molecular formula C23H21Cl2NO4 B2477134 3-Benzyl 5-methyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate CAS No. 478259-00-6

3-Benzyl 5-methyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

カタログ番号: B2477134
CAS番号: 478259-00-6
分子量: 446.32
InChIキー: FOKJNZRLRCXIIV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Benzyl 5-methyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a dihydropyridine (DHP) derivative structurally related to calcium channel blockers such as nifedipine. Its core structure consists of a 1,4-dihydropyridine ring substituted with ester groups (benzyl and methyl) at positions 3 and 5, a 2,4-dichlorophenyl group at position 4, and methyl groups at positions 2 and 4.

特性

IUPAC Name

5-O-benzyl 3-O-methyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21Cl2NO4/c1-13-19(22(27)29-3)21(17-10-9-16(24)11-18(17)25)20(14(2)26-13)23(28)30-12-15-7-5-4-6-8-15/h4-11,21,26H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKJNZRLRCXIIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC2=CC=CC=C2)C3=C(C=C(C=C3)Cl)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

3-Benzyl 5-methyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate (CAS No. 478259-00-6) is a member of the 1,4-dihydropyridine class of compounds, which are widely recognized for their pharmacological properties. This compound exhibits significant biological activity primarily as an antihypertensive agent and has potential anticancer properties. Its unique structural features contribute to its diverse biological effects.

  • Molecular Formula : C23H21Cl2NO4
  • Molecular Weight : 446.32 g/mol
  • Boiling Point : 546.3 ± 50.0 °C (predicted)
  • Density : 1.293 ± 0.06 g/cm³ (predicted)
  • pKa : 2.59 ± 0.70 (predicted)

The primary mechanism of action for this compound involves the inhibition of calcium channels in vascular smooth muscle cells. This inhibition prevents the influx of calcium ions, leading to vasodilation and a subsequent reduction in blood pressure. This mechanism is similar to that of other well-known calcium channel blockers such as nifedipine and amlodipine.

Antihypertensive Effects

Research indicates that 3-Benzyl 5-methyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate effectively lowers blood pressure in hypertensive models. The compound's ability to induce vasodilation has been demonstrated through various in vitro and in vivo studies.

Anticancer Properties

Emerging studies suggest that this compound may possess anticancer properties, particularly against drug-resistant tumor cells. The compound appears to interfere with cellular pathways involved in tumor growth and resistance mechanisms.

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructure HighlightsUnique Features
Dimethyl 1,4-Dihydro-4-(3,4-dimethoxyphenyl)-2,6-dimethyl-3,5-pyridinedicarboxylateContains methoxy groupsKnown for anticancer properties against resistant tumor cells
Dimethyl 1,4-Dihydro-2-(3-chlorophenyl)-6-methyl-3,5-pyridinedicarboxylateSubstituted with chlorophenylExhibits similar antihypertensive effects
Ethyl 5-methyl-2-(phenyl)-1H-pyridine-3-carboxylateSimpler pyridine structureLess complex but retains some biological activity

Case Studies

Several studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Study on Antihypertensive Effects : A study involving hypertensive rats showed a significant reduction in systolic blood pressure after administration of the compound compared to control groups. The effective dose (ED50) was established through dose-response curves.
  • Anticancer Activity Assessment : In vitro assays demonstrated that the compound inhibited the proliferation of various cancer cell lines, including those resistant to standard therapies. The mechanism appears to involve apoptosis induction and cell cycle arrest.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table compares 3-Benzyl 5-methyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate with four analogous dihydropyridine derivatives, emphasizing substituent effects, spectral properties, and biological activity.

Compound Substituents Key Spectral Data Reported Biological Activity References
Target Compound : 3-Benzyl 5-methyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate - 3-Benzyl ester
- 5-Methyl ester
- 4-(2,4-dichlorophenyl)
Not explicitly reported in evidence; inferred similarity to DHPs (e.g., IR peaks ~1665 cm⁻¹ for C=O) Hypothesized calcium channel modulation (based on nifedipine analogues)
Compound 6o : 4-(4-(Dimethylamino)phenyl)-2,6-dimethyl-N3,N5-bis(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxamide - 3,5-Amide groups
- 4-(Dimethylaminophenyl)
IR: 3320 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O)
¹H NMR: δ 2.34 (2-CH3), 7.06–8.37 (Ar-H)
¹³C NMR: δ 167.32 (C=O)
Antihypertensive activity (in vitro Ca²⁺ channel blockade)
Nifedipine Analogue : (4RS)-3-Benzyl 5-methyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate - 4-Nitrophenyl
- 3-Benzyl ester
- 5-Methyl ester
Not reported in evidence; structurally similar to nifedipine (prototype calcium channel blocker) Cardiovascular applications (hypertension, angina)
Trifluoromethyl Derivative : 5-Methyl 3-(3',4'-Dimethoxybenzyl)-4-(2'-trifluoromethylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate - 3-(3',4'-Dimethoxybenzyl)
- 5-Methyl ester
- 4-(Trifluoromethylphenyl)
Molecular formula/weight not specified; inferred lipophilicity from CF3 group Enhanced membrane permeability and prolonged half-life (hypothesized)
Ester-Varied Analogue : 3-(1-Methylethyl) 5-(2-propoxyethyl) 4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate - 3-Isopropyl ester
- 5-(2-Propoxyethyl) ester
- 4-(3-Nitrophenyl)
CAS: 104305-95-5; no spectral data reported Modified pharmacokinetics (ester groups influence solubility and metabolism)

Key Structural and Functional Insights:

Ester vs. Amide Groups: Amide-containing DHPs (e.g., Compound 6o) exhibit stronger hydrogen-bonding capacity (IR: 3320 cm⁻¹ for N-H), which may stabilize receptor interactions but reduce bioavailability compared to ester derivatives .

Spectral Comparisons :

  • The absence of amide-related peaks (e.g., N-H bend at 1536 cm⁻¹) in the target compound’s IR spectrum (inferred from ester-based DHPs) distinguishes it from amide derivatives like Compound 6o .
  • ¹H NMR signals for aromatic protons (δ 7.06–8.37 ppm in Compound 6o) are expected to shift slightly in the target compound due to electron-withdrawing Cl substituents .

Biological Implications :

  • The target compound’s dichlorophenyl group may confer stronger binding to L-type calcium channels compared to nitro or methoxy substituents, as seen in nifedipine analogues .
  • Ester flexibility (e.g., isopropyl or propoxyethyl in ) correlates with metabolic stability, suggesting the target compound’s methyl/benzyl esters may balance potency and clearance .

Notes

  • Contradictions : and highlight divergent substituent effects (amide vs. ester), necessitating empirical validation for the target compound.
  • Data Limitations : The absence of spectral or pharmacological data for the target compound requires reliance on structural analogues for hypotheses .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。